4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the 5-hydroxy-2H-pyrrol-2-one family, characterized by a bicyclic lactam structure with diverse substituents influencing pharmacological and physicochemical properties. Key features include:
Properties
IUPAC Name |
3-(cyclopropanecarbonyl)-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-24-9-8-20-16(12-6-7-13(25-2)14(10-12)26-3)15(18(22)19(20)23)17(21)11-4-5-11/h6-7,10-11,16,22H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNPWXGPPQUSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2CC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves a multi-step process:
Starting Materials: : The synthesis often begins with readily available starting materials such as cyclopropanecarboxylic acid, 3,4-dimethoxybenzaldehyde, and 2-methoxyethylamine.
Key Reactions
Condensation Reaction: : The condensation of cyclopropanecarboxylic acid with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst forms an intermediate product.
Reduction Reaction: : Reduction of the intermediate product using reducing agents like sodium borohydride results in the formation of the desired alcohol.
Cyclization: : Cyclization of the alcohol with 2-methoxyethylamine forms the final product, this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process may be optimized for efficiency and cost-effectiveness. This often involves:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and reaction time to maximize yield.
Catalyst Selection: : Utilizing catalysts that enhance reaction rates and selectivity.
Purification Techniques: : Employing methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
The compound undergoes several types of reactions, including:
Oxidation: : Oxidation reactions can modify the hydroxy group, potentially leading to the formation of ketones or aldehydes.
Reduction: : Reduction reactions can further reduce the carbonyl group, forming secondary alcohols.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the aromatic ring, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Conditions for substitution reactions often involve strong nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed
Oxidation: : Ketones or aldehydes depending on the specific conditions.
Reduction: : Secondary alcohols or alkanes.
Substitution: : A variety of substituted products with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: : The compound serves as a precursor for the synthesis of various derivatives used in chemical research.
Catalyst Studies: : Researchers study its behavior in catalytic processes to develop new reaction pathways.
Biology
Enzyme Inhibition: : Investigations into its potential as an enzyme inhibitor for specific biological pathways.
Biological Assays: : Utilized in assays to study its effects on cellular processes.
Medicine
Drug Development:
Pharmacological Studies: : Analysis of its interactions with biological targets to understand its pharmacological properties.
Industry
Material Science: : Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : Interacts with specific enzymes, receptors, or proteins to modulate biological processes.
Pathways Involved: : Engages in pathways related to cellular signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrrol-2-one Derivatives
Key Observations :
- The cyclopropanecarbonyl group at the 4-position in the target compound is unique among analogs, offering steric compactness and electronic effects distinct from benzoyl or nitro groups .
- The 2-methoxyethyl N-substituent provides moderate hydrophilicity, contrasting with hydrophobic groups like benzyl (compound 32) or cyclohexyl (compound 34) .
Key Observations :
- Yields for similar compounds vary widely (17–63%), influenced by steric hindrance (e.g., bulky N-substituents in compound 38) and electronic effects (e.g., nitro groups in compound 37) .
Physicochemical Properties
Table 3: Physical Properties and Spectroscopic Data
Key Observations :
- The target compound’s 3-hydroxy group likely causes downfield shifts in 1H-NMR (~10–12 ppm for OH) and 13C-NMR (~165–170 ppm for C=O), consistent with analogs .
- Oily states in compounds like 36 correlate with lipophilic substituents (e.g., cyclohexyl), whereas solids like 16a have polar groups (e.g., hydroxyl) enhancing crystallinity .
Biological Activity
The compound 4-(cyclopropanecarbonyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for the compound is . Its structure includes:
- A pyrrole ring , which is known for its role in various biological functions.
- Dimethoxyphenyl and cyclopropanecarbonyl groups that may contribute to its biological properties.
The primary mechanism through which this compound exerts its effects is by inhibiting PRMT5, an enzyme involved in the methylation of arginine residues on histones and other proteins. This inhibition can lead to alterations in gene expression and cellular signaling pathways, particularly those involved in cancer progression and immune responses.
Anticancer Properties
Research indicates that the compound demonstrates significant anticancer activity. It has been shown to:
- Induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Inhibit cell proliferation in various cancer types, including breast and lung cancers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung) | 12.8 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects. Studies have suggested that it can:
- Protect neuronal cells from oxidative stress-induced damage.
- Enhance neurogenesis in animal models.
Study 1: PRMT5 Inhibition and Cancer Therapy
A study published in Nature Communications demonstrated that the inhibition of PRMT5 by this compound led to reduced tumor growth in xenograft models of breast cancer. The study utilized a dose-response curve to establish the IC50 values and monitored tumor size over time.
Study 2: Neuroprotection in Animal Models
In a research article from Journal of Neurochemistry, the compound was tested in a mouse model of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
